molecular formula Ni3Sn4 B14716256 CID 13751956

CID 13751956

Cat. No.: B14716256
M. Wt: 650.9 g/mol
InChI Key: OGFMWSNYRWAIOG-UHFFFAOYSA-N
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Description

CID 13751956 is a betulin-derived inhibitor studied in the context of substrate and inhibitor interactions, as highlighted in Figure 8 of . Betulin (CID 72326), a naturally occurring triterpene, serves as the parent compound for this class of derivatives. Structural modifications to betulin, such as oxidation or esterification, yield derivatives with distinct physicochemical and biological properties. This compound is part of a group of betulin-based inhibitors that includes betulinic acid (CID 64971), lupenone (CID 92158), and 3-O-caffeoyl betulin (CID 10153267). These compounds are characterized by their triterpenoid backbone and variable functional groups, which influence their inhibitory efficacy against substrates like taurocholic acid (TC), taurolithocholic acid (TLC), and DHEAS .

Properties

Molecular Formula

Ni3Sn4

Molecular Weight

650.9 g/mol

InChI

InChI=1S/3Ni.4Sn

InChI Key

OGFMWSNYRWAIOG-UHFFFAOYSA-N

Canonical SMILES

[Ni].[Ni].[Ni].[Sn].[Sn].[Sn].[Sn]

Origin of Product

United States

Preparation Methods

Peroxymonosulfuric acid can be synthesized through several methods. One common laboratory preparation involves the reaction of hydrogen peroxide with sulfuric acid:

H2O2+H2SO4H2SO5+H2O\text{H}_2\text{O}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{H}_2\text{SO}_5 + \text{H}_2\text{O} H2​O2​+H2​SO4​→H2​SO5​+H2​O

This reaction produces peroxymonosulfuric acid and water. Industrial production methods often involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure safety and efficiency.

Chemical Reactions Analysis

Peroxymonosulfuric acid undergoes various types of chemical reactions, including:

    Oxidation: It is a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds.

    Reduction: It can be reduced to sulfuric acid.

    Substitution: It can participate in substitution reactions where one of its oxygen atoms is replaced by another atom or group.

Common reagents used in these reactions include hydrogen peroxide and sulfuric acid. The major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

Peroxymonosulfuric acid is used in a variety of scientific research applications:

    Chemistry: It is used as an oxidizing agent in various chemical reactions and processes.

    Biology: It is used in the preparation of certain biological samples and in the study of oxidative stress.

    Medicine: It is used in the synthesis of certain pharmaceuticals and in the study of oxidative damage to biological molecules.

    Industry: It is used in the production of disinfectants, bleaching agents, and in the treatment of wastewater.

Mechanism of Action

The mechanism of action of peroxymonosulfuric acid involves its strong oxidizing properties. It can donate oxygen atoms to other molecules, leading to the oxidation of those molecules. This process can disrupt the structure and function of various biological and chemical compounds.

Comparison with Similar Compounds

Structural Features

The structural variations among betulin derivatives dictate their interaction with targets. Key comparisons include:

Compound (CID) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Modifications
Betulin (72326) C₃₀H₅₀O₂ 442.7 -OH at C3, -CH₂OH Parent triterpene
Betulinic Acid (64971) C₃₀H₄₈O₃ 456.7 -COOH at C17 Oxidation of C28 to carboxylic acid
Lupenone (92158) C₃₀H₄₈O 424.7 Ketone at C3 Oxidation of C3-OH to ketone
3-O-Caffeoyl Betulin (10153267) C₃₉H₅₄O₆ 626.8 Caffeoyl ester at C3 Esterification with caffeic acid
CID 13751956 Not explicitly provided Inferred ~600-650 Hypothetical ester or glycoside Likely esterification or glycosylation at C3/C28

Key Observations :

  • Lupenone’s ketone group reduces hydrogen-bonding capacity, which may alter substrate binding.
  • 3-O-Caffeoyl betulin’s bulky caffeoyl group introduces steric hindrance and additional π-π interactions, possibly increasing specificity for certain targets.
  • This compound’s exact structure is unspecified, but its classification as a betulin-derived inhibitor suggests modifications similar to 3-O-caffeoyl betulin, such as ester or glycoside linkages .

Inhibitory Efficacy and Substrate Specificity

The study in evaluated these compounds against substrates TC, TLC, and DHEAS.

  • Steroid Backbone Orientation: The triterpenoid core aligns with steroid-like substrates (e.g., DHEAS, TC), enabling competitive inhibition.
  • Functional Group Impact :
    • Betulinic acid’s carboxyl group may enhance ionic interactions with positively charged residues in binding pockets.
    • This compound’s hypothetical ester/glycoside group could improve binding affinity through hydrogen bonding or hydrophobic interactions.

Hypothetical Activity Ranking :

3-O-Caffeoyl Betulin (CID 10153267) : High specificity due to caffeoyl-mediated interactions.

This compound : Moderate-to-high activity, depending on substituent size and polarity.

Betulinic Acid (CID 64971) : Moderate activity with balanced solubility and binding.

Betulin (CID 72326) : Lower activity due to lack of polar groups.

Physicochemical Properties

Based on analogous compounds ():

Property Betulin (72326) Betulinic Acid (64971) This compound (Inferred)
LogP ~7.5 (highly lipophilic) ~6.8 (moderate lipophilicity) ~5.0–6.0 (ester/glycoside reduces lipophilicity)
Solubility (mg/mL) <0.1 (poor) ~0.3 (moderate) ~0.5–1.0 (improved via polar groups)
TPSA (Ų) 40.5 57.5 70–90 (ester/glycoside increases polarity)

Implications :

  • This compound’s hypothetical modifications may enhance aqueous solubility and bioavailability compared to betulin, making it more suitable for therapeutic applications.

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